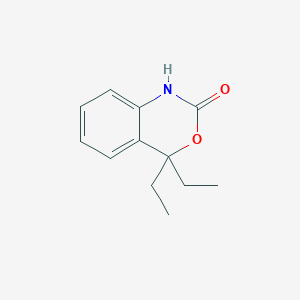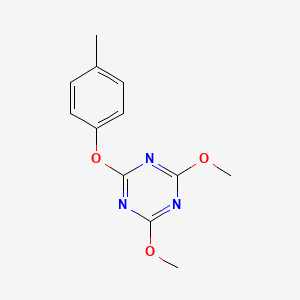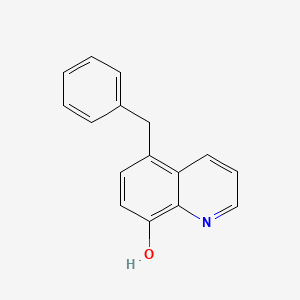
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
Overview
Description
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound belonging to the oxazine family Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method is efficient and yields the desired heterocycle under mild reaction conditions. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Formation of oxazinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted oxazines depending on the reagents used
Scientific Research Applications
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe and in drug discovery.
Medicine: Explored for its anticancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of materials with specific electronic and thermal properties.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine proteases like human leukocyte elastase, which plays a role in tissue degeneration . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in their substituents and oxidation states.
Dihydroquinoxalinones: Similar in terms of their
Properties
CAS No. |
850198-45-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4,4-diethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-12(4-2)9-7-5-6-8-10(9)13-11(14)15-12/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
OHZZXZLXHIEZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(=O)O1)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)
![N-[(Hex-5-en-1-yl)(propan-2-yl)carbamoyl]-3-methyl-L-valine](/img/structure/B8679361.png)



![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)



